molecular formula C15H11ClF3NO2 B5884749 5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide

5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B5884749
M. Wt: 329.70 g/mol
InChI Key: KKVNSZJYFHCKQN-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and organic synthesis. This compound features a benzamide core substituted with a chloro group, a methoxy group, and a trifluoromethylphenyl moiety, a combination often associated with potential biological activity . Benzamide derivatives are versatile intermediates and have been investigated for a range of scientific applications. Some analogous compounds have been studied for their potential enzyme inhibition properties, acting by binding to active sites and influencing biological pathways . Related structures are also frequently explored as key scaffolds in drug discovery efforts, including for targeting neurological conditions and metabolic diseases . Researchers utilize this family of compounds in various fields, including chemistry as a building block for more complex molecules, and in biology for in vitro assays to study cell proliferation and enzyme interactions . All products are intended for Research Use Only. They are not medicines or drugs and are not for human or veterinary use, diagnosis, or any therapeutic application .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO2/c1-22-13-7-6-9(16)8-10(13)14(21)20-12-5-3-2-4-11(12)15(17,18)19/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVNSZJYFHCKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. One common method starts with the chlorination of 2-methoxybenzoic acid to form 5-chloro-2-methoxybenzoic acid. This intermediate is then reacted with 2-(trifluoromethyl)aniline under amide coupling conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-chloro-2-formyl-N-[2-(trifluoromethyl)phenyl]benzamide.

Scientific Research Applications

Synthetic Applications

5-Chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, making it a versatile building block in organic synthesis.

Key Reactions Involving the Compound:

  • Amidation Reactions : The compound can be utilized in forming amide bonds with various amines, which is crucial for synthesizing pharmaceuticals.
  • Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form complex molecules.

Research indicates that this compound exhibits potential biological activities, particularly in the field of oncology.

Case Studies on Anticancer Properties

Several studies have investigated the anticancer effects of benzamide derivatives similar to this compound:

Compound Cell Line IC50 (µM)
Benzamide DerivativeMCF-7 (Breast Cancer)3.0
Benzamide DerivativeA549 (Lung Cancer)5.97

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Pharmacological Insights

The pharmacokinetics of this compound remain largely unexplored; however, its derivatives have shown promising results in preclinical trials:

  • Absorption : Likely to exhibit good oral bioavailability due to its lipophilic nature.
  • Distribution : The trifluoromethyl group may enhance membrane permeability.
  • Metabolism and Excretion : Further studies are needed to elucidate metabolic pathways and excretion routes.

Industrial Applications

In addition to its synthetic and biological applications, this compound has potential uses in industrial settings:

  • Specialty Chemicals Production : Its unique functional groups make it suitable for producing specialty chemicals and materials.
  • Research and Development : Utilized as a reference compound in various chemical research projects.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The trifluoromethyl group is known to enhance the compound’s binding affinity to its targets, thereby increasing its potency .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomerism: 2- vs. 4-Trifluoromethyl Substitution

The position of the trifluoromethyl (-CF₃) group on the phenyl ring significantly influences biological activity. For example:

  • 5-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)benzamide (Compound 14): Synthesized with a 4-CF₃ substitution, this isomer demonstrates distinct physicochemical properties compared to the 2-CF₃ variant.
Table 1: Impact of CF₃ Position on Properties
Compound CF₃ Position Key Properties/Activities Reference
Target Compound 2-position Structural framework for derivatives
5-Chloro-2-methoxy-N-(4-CF₃-phenyl)benzamide 4-position Synthesized in 69% yield

Functional Group Modifications: Methoxy vs. Hydroxy

Replacing the methoxy (-OCH₃) group with a hydroxy (-OH) moiety alters hydrogen-bonding capacity and solubility:

  • 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide : This derivative exhibits potent cytotoxic activity against Desulfovibrio piger (intestinal sulfate-reducing bacteria), achieving 64–66% biomass inhibition at 0.37–1.10 µmol/L. The hydroxy group enhances interactions with bacterial enzymes compared to methoxy-containing analogues .
  • 5-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide (Compound 53) : Demonstrates antitubercular activity (mp 250–251°C), highlighting the role of hydroxy groups in targeting mycobacterial pathways .
Table 2: Methoxy vs. Hydroxy Derivatives
Compound Substituent Activity/Property Reference
Target Compound -OCH₃ Unspecified biological activity -
5-Chloro-2-hydroxy-N-[4-CF₃-phenyl]benzamide -OH 64–66% bacterial biomass inhibition
Compound 53 -OH Antitubercular activity

Sulfonamide and Sulfamoyl Derivatives

  • 5-Chloro-2-methoxy-N-(4-(N-pyridin-2-ylsulfamoyl)phenyl)benzamide (15a) : Inhibits α-amylase (44.36%) and α-glucosidase (data incomplete), indicating antidiabetic applications .
  • 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives (4a-t) : Compound 4j shows anti-proliferative activity against pancreatic cancer (MIA PaCa-2), inducing G2/M cell cycle arrest and apoptosis .
Table 3: Sulfonamide/Sulfamoyl Analogues
Compound Substituent Activity/Target Reference
15a Pyridin-2-ylsulfamoyl α-Amylase/α-glucosidase inhibition
4j Sulfamoylphenyl Anticancer (MIA PaCa-2 IC₅₀: N/A)

Trifluoromethyl vs. Other Electron-Withdrawing Groups

The trifluoromethyl group’s electron-withdrawing nature enhances metabolic stability and target binding:

  • 5-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide (Compound 52) : Replacing -CF₃ with dichloro substituents retains antitubercular activity (mp 199–200°C) but may reduce bioavailability due to increased lipophilicity .
  • 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide : The nitro group confers 82–90% bacterial inhibition, outperforming -CF₃ analogues in cytotoxicity .

Biological Activity

5-Chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C21H14ClF3N4O2
  • Molecular Weight : 446.81 g/mol
  • CAS Number : 346651-76-1

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The trifluoromethyl group enhances lipophilicity and may improve receptor binding affinity, contributing to its pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities, including:

  • Antiparasitic Activity : Studies have shown that derivatives containing similar structures can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. For instance, modifications in the molecular structure have been linked to enhanced antiparasitic potency, with some derivatives showing EC50 values as low as 0.004 μM .
  • Anticancer Properties : The compound's structural analogs have been investigated for their potential anticancer effects. Compounds with similar functional groups have demonstrated cytotoxicity against various cancer cell lines, indicating a potential role in cancer therapy .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeEC50 Value (μM)Reference
Compound AAntiparasitic0.004
Compound BAnticancer0.030
Compound CEnzyme Inhibition0.395

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of this compound on human HepG2 liver cancer cells. Results indicated moderate cytotoxicity with a calculated IC50 value of approximately 10 μM, suggesting potential for further development in cancer therapeutics .

Safety and Toxicology

Safety assessments are crucial for evaluating the therapeutic potential of any compound. Preliminary toxicological studies indicate that while certain analogs exhibit promising activity, they also present varying degrees of cytotoxicity, necessitating further investigation into their safety profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide, and how can reaction conditions be optimized for higher yields?

  • The compound is typically synthesized via multi-step reactions. A key step involves coupling a substituted benzoic acid derivative (e.g., 5-chloro-2-methoxybenzoic acid) with an aniline derivative (e.g., 2-(trifluoromethyl)aniline) using coupling reagents like ethyl chloroformate in the presence of triethylamine. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of acid to amine) and solvent choice (e.g., dichloromethane at room temperature) can improve yields to >90% . Purity is enhanced via recrystallization from ethanol/water mixtures.

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Peaks at δ 8.2–8.5 ppm (aromatic protons adjacent to electron-withdrawing groups), δ 3.9 ppm (methoxy singlet), and δ 6.8–7.6 ppm (trifluoromethylphenyl protons) confirm substitution patterns.
  • ¹³C NMR: Signals near δ 165 ppm (amide carbonyl) and δ 120–140 ppm (aromatic carbons) validate the backbone .
    • High-Performance Liquid Chromatography (HPLC): Retention times under reversed-phase conditions (C18 column, acetonitrile/water mobile phase) assess purity (>98% typical) .

Q. How is the compound screened for initial biological activity, and what assays are prioritized?

  • Antimicrobial Screening: Broth microdilution assays (MIC values against S. aureus or E. coli) are standard.
  • Anticancer Profiling: Cell viability assays (e.g., MTT in HeLa or MCF-7 cells) at 10–100 µM concentrations identify IC₅₀ values.
  • Structural analogs with trifluoromethyl groups often show enhanced activity due to improved membrane permeability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position or electronic effects) influence biological activity?

  • Case Study: Replacing the methoxy group with a hydroxyl (to form 5-chloro-2-hydroxy analogs) reduces metabolic stability but increases hydrogen-bonding interactions with target enzymes (e.g., mycobacterial enoyl-ACP reductase in antitubercular studies) .
  • Trifluoromethyl Impact: The -CF₃ group at the ortho position enhances lipophilicity (logP ~3.5) and resistance to oxidative degradation compared to -CH₃ analogs .

Q. What strategies resolve contradictions in biological data across studies (e.g., variable IC₅₀ values)?

  • Experimental Design: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability.
  • Data Normalization: Use reference compounds (e.g., doxorubicin for cytotoxicity) as internal controls.
  • Structural Confirmation: Re-analyze batches via X-ray crystallography to rule out polymorphic or stereochemical inconsistencies .

Q. How can computational modeling predict binding modes or metabolic pathways for this compound?

  • Molecular Docking (AutoDock Vina): Simulate interactions with targets like COX-2 or β-tubulin. The trifluoromethyl group often occupies hydrophobic pockets, while the benzamide core forms π-π stacking with aromatic residues .
  • ADMET Prediction (SwissADME): Forecast high hepatic extraction (CYP3A4/2D6 substrates) and potential renal clearance issues due to moderate solubility (LogS ≈ -4.5) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Key Issues:

  • Amide bond formation may require low-temperature (-10°C) conditions to suppress racemization.
  • Use of flow chemistry systems improves reproducibility during scale-up (e.g., 10 g to 1 kg batches) .
    • Quality Control: Implement in-line FTIR to monitor reaction progress and prevent byproduct formation (e.g., dimerization) .

Methodological Guidance for Data Interpretation

  • Handling NMR Splitting Patterns: Coupling constants (J values) for ortho-CF₃ protons (typically J = 8–10 Hz) differentiate regioisomers .
  • Quantifying Trifluoromethyl Effects: Compare Hammett σₘ values (-CF₃: σₘ = 0.43) to correlate electronic effects with reaction rates or bioactivity .

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